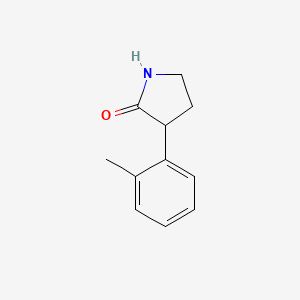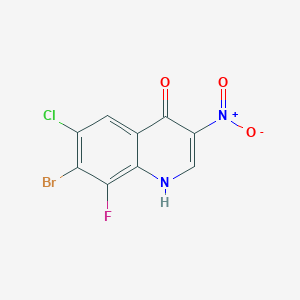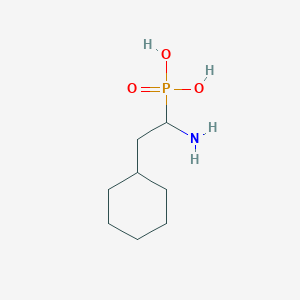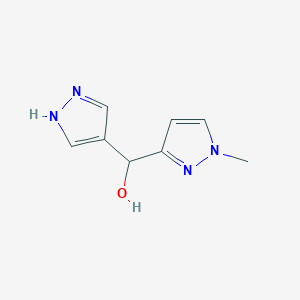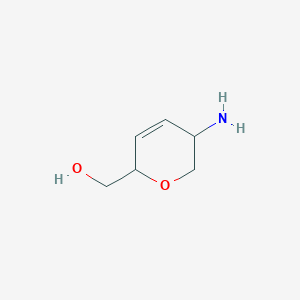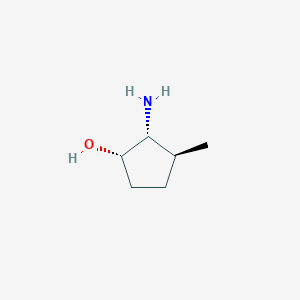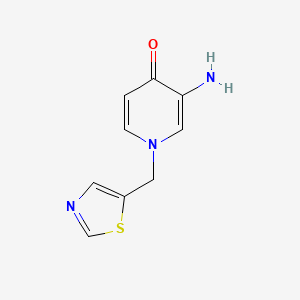
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains both a thiazole and a dihydropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, which is known for its biological activity, and the dihydropyridine ring, which is a key structure in many pharmacologically active compounds, makes this compound a promising candidate for further research and development.
准备方法
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridine moiety. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the dihydropyridine ring through a Hantzsch dihydropyridine synthesis. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
化学反应分析
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted thiazole-dihydropyridine compounds.
科学研究应用
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dihydropyridine ring can also participate in similar interactions, enhancing the compound’s overall binding affinity and specificity. Molecular targets and pathways involved may include kinases, ion channels, and other proteins relevant to disease processes.
相似化合物的比较
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Dihydropyridine derivatives: These compounds share the dihydropyridine ring and are often used as calcium channel blockers in the treatment of cardiovascular diseases.
Thiazole-dihydropyridine hybrids: These compounds combine both rings and may have enhanced or unique biological activities compared to compounds with only one of the rings. The uniqueness of this compound lies in its specific combination of the thiazole and dihydropyridine rings, which may confer distinct properties and activities not found in other compounds.
属性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-5-12(2-1-9(8)13)4-7-3-11-6-14-7/h1-3,5-6H,4,10H2 |
InChI 键 |
VIMGOCCFZUIMDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C(C1=O)N)CC2=CN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


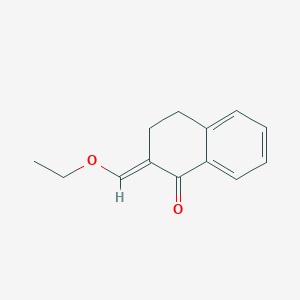
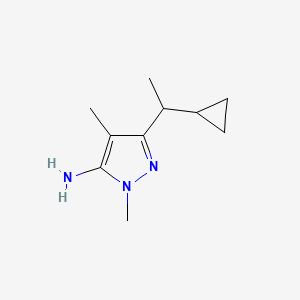
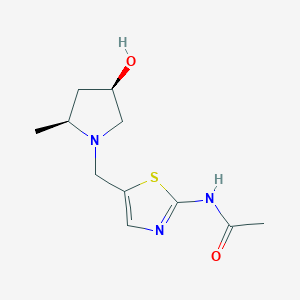
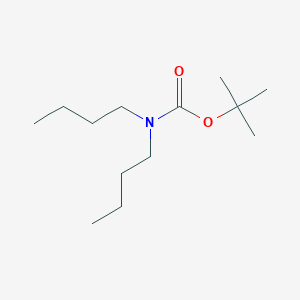

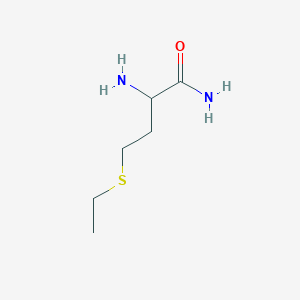

![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
